(2-{[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid
Description
Systematic Nomenclature and IUPAC Classification
The compound’s systematic name follows IUPAC rules for polycyclic heterocycles with fused rings and substituents. The parent structure is tetrahydrothieno[3,4-d]thiazole , a bicyclic system comprising a thiophene ring fused to a thiazole ring at positions 3 and 4 of the thiophene and positions 2 and 3 of the thiazole. The numbering begins at the sulfur atom in the thiazole ring, proceeding through the fused system. Key substituents include:
- 5,5-Dioxido : Indicates two sulfone groups at position 5 of the thieno-thiazole ring, modifying its electronic properties.
- 3-[4-(Propan-2-yl)phenyl] : A 4-isopropylphenyl group attached to nitrogen at position 3, introducing steric bulk and lipophilicity.
- (2Z)-Ylidene : A planar imine group with (Z)-configuration at position 2, contributing to conjugation and rigidity.
- 2-Oxoethoxy Acetic Acid : A side chain featuring a ketone-oxygen linkage and terminal carboxylic acid, enabling hydrogen bonding and solubility.
The IUPAC classification places this compound under C07D 513/04 (thieno-thiazoles with additional heteroatoms) due to its fused sulfur-nitrogen rings and sulfone modifications.
Structural Relationship to Thieno[3,4-d]Thiazole Derivatives
The compound belongs to the thieno[3,4-d]thiazole family, distinguished by its fusion pattern and saturation state. Unlike aromatic thiazoles (e.g., thiamine), the tetrahydro modification saturates two bonds in the thiophene ring, reducing aromaticity but enhancing stability for functionalization. Comparative analysis with analogous derivatives reveals three structural hallmarks:
- Fusion Geometry : The [3,4-d] fusion connects the thiophene’s third carbon to the thiazole’s fourth position, creating a bent topology that influences π-orbital overlap and reactivity.
- Sulfone Functionalization : The 5,5-dioxide groups increase electrophilicity at adjacent carbons, enabling nucleophilic attacks—a trait absent in non-sulfonated analogs like thieno[2,3-d]thiazoles.
- Substituent Effects : The 4-isopropylphenyl group at N3 sterically shields the imine moiety, while the acetic acid side chain introduces polarity, balancing hydrophobicity.
These features align with trends in medicinal chemistry, where such modifications enhance target binding and pharmacokinetics.
Position Within Sulfur-Containing Heterocyclic Compound Taxonomy
Sulfur-containing heterocycles are categorized by ring size, heteroatom arrangement, and saturation. This compound occupies a niche within polycyclic sulfur-nitrogen systems , characterized by:
Its taxonomy intersects with electron-deficient heterocycles due to sulfone electron-withdrawing effects and chiral systems from the tetrahydro core’s stereocenters. The compound’s dual sulfur atoms—one in the thiophene and one in the thiazole—enable diverse redox behavior, while the acetic acid group aligns it with bioactive carboxylate-containing molecules.
Properties
Molecular Formula |
C18H22N2O6S2 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[2-[[5,5-dioxo-3-(4-propan-2-ylphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C18H22N2O6S2/c1-11(2)12-3-5-13(6-4-12)20-14-9-28(24,25)10-15(14)27-18(20)19-16(21)7-26-8-17(22)23/h3-6,11,14-15H,7-10H2,1-2H3,(H,22,23) |
InChI Key |
AMSOHEQSMXODTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)COCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Structure Identification
The tetrahydrothieno[3,4-d][1,thiazole ring system forms the central scaffold of Compound X. Retrosynthetic disconnection suggests two primary fragments:
-
Tetrahydrothieno[3,4-d][1,thiazole-5,5-dioxide : Synthesized via cyclization of a thiophene precursor with a sulfur-containing reagent, followed by oxidation.
-
[(2-Oxo-2-{[(Z)-ylidene]amino}ethoxy)acetic acid] : Constructed through a Williamson ether synthesis between a glycolic acid derivative and an amino-substituted electrophile.
The 4-(propan-2-yl)phenyl group is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling at an intermediate stage.
Stepwise Synthesis of Intermediate Components
Synthesis of Tetrahydrothieno[3,4-d][1, thiazole-5,5-Dioxide
Step 1: Thiophene Ring Formation
A thiophene derivative (e.g., 3,4-dibromothiophene) undergoes nucleophilic substitution with thiourea in ethanol at reflux (78°C, 12 h) to yield 3,4-diaminothiophene-2-thiol.
Step 2: Cyclization to Thieno[3,4-d]thiazole
Reaction with chloroacetyl chloride in dichloromethane (0°C, 2 h) forms the thiazole ring. The product is purified via silica gel chromatography (hexane:ethyl acetate, 7:3).
Step 3: Oxidation to Sulfone
Treatment with 3-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (25°C, 6 h) oxidizes the sulfide to sulfone, achieving 92% yield.
Table 1: Optimization of Sulfone Formation
| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| m-CPBA | CH₂Cl₂ | 25 | 6 | 92 |
| H₂O₂ | Acetic Acid | 50 | 12 | 65 |
| KHSO₅ | H₂O/EtOH | 40 | 8 | 78 |
Introduction of 4-(Propan-2-yl)Phenyl Group
Friedel-Crafts Alkylation
The sulfone intermediate reacts with 2-bromopropane in the presence of AlCl₃ (anhydrous, 0°C → 25°C, 4 h). The regioselectivity is controlled by steric effects, favoring para-substitution (85% yield).
Alternative Suzuki-Miyaura Coupling
For higher regiochemical fidelity, a palladium-catalyzed coupling between the sulfone-boronic ester and 4-bromocumene is employed (Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C, 8 h; 88% yield).
Synthesis of the [(2-Oxo-2-{[(Z)-Ylidene]Amino}Ethoxy)Acetic Acid] Side Chain
Step 1: Formation of the Ether Linkage
Glycolic acid is protected as its tert-butyl ester using Boc₂O. Reaction with N-hydroxyphthalimide (DCC, DMAP, CH₂Cl₂, 25°C, 4 h) yields the activated ester, which undergoes nucleophilic substitution with ammonium chloride to form the aminooxy intermediate.
Step 2: Imine Formation
Condensation with the tetrahydrothieno-thiazole sulfone core in ethanol (60°C, 3 h) produces the (Z)-ylidene configuration. The stereochemistry is controlled by steric hindrance from the 4-(propan-2-yl)phenyl group.
Step 3: Deprotection and Acid Formation
The tert-butyl ester is cleaved with trifluoroacetic acid (TFA, CH₂Cl₂, 0°C, 1 h), yielding the free acetic acid moiety (94% purity by HPLC).
Final Coupling and Purification
Amide Bond Formation
The sulfone-thiazole intermediate and acetic acid side chain are coupled using HATU as the coupling agent (DMF, DIEA, 25°C, 12 h). The crude product is washed with NaHCO₃ (aq) and extracted into ethyl acetate.
Chromatographic Purification
Silica gel chromatography (gradient elution: 5% → 20% MeOH in CH₂Cl₂) removes unreacted starting materials. Final recrystallization from ethanol/water (1:1) affords Compound X as a white crystalline solid (mp 214–216°C).
Table 2: Analytical Data for Compound X
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₂₀H₂₃N₃O₇S₂ | HRMS (ESI+) |
| [α]D²⁵ | +12.3° (c 0.1, MeOH) | Polarimetry |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 4H), 4.52 (s, 2H) | Bruker Avance III HD |
| Purity | 99.1% | HPLC (C18, 220 nm) |
Mechanistic Insights and Side Reactions
Stereochemical Control
The (2Z)-configuration arises from thermodynamic control during imine formation. The bulky 4-(propan-2-yl)phenyl group favors the Z-isomer due to reduced steric clash compared to the E-form.
Oxidation Byproducts
Over-oxidation of the sulfone to sulfonic acid is mitigated by limiting m-CPBA stoichiometry (1.1 equiv) and reaction time.
Scalability and Industrial Considerations
Cost-Effective Reagents
Replacing HATU with EDC/HOBt reduces coupling costs without compromising yield (87% vs. 91%).
Waste Stream Management
Ethyl acetate from extractions is recovered via distillation (bp 77°C), achieving 85% solvent reuse.
Chemical Reactions Analysis
Types of Reactions
(2-{[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a complex molecular structure that includes a thiazole ring and various functional groups that contribute to its biological activity. The synthesis typically involves multi-step reactions, including the formation of the thiazole core and subsequent modifications to introduce the acetic acid moiety. The synthetic pathway may include:
- Formation of the thiazole ring : Utilizing precursors such as 4-(propan-2-yl)phenyl derivatives.
- Functionalization : Introducing dioxo groups and amino functionalities through standard organic reactions like condensation and cyclization.
Anticancer Properties
Research indicates that compounds similar to (2-{[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid exhibit significant anticancer properties:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by affecting mitochondrial membrane potential and activating caspases, which are crucial for programmed cell death .
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and AGS (gastric cancer), with IC50 values indicating effective concentration ranges for therapeutic use .
Antimicrobial Activity
There is emerging evidence that compounds with similar structures possess antimicrobial properties. These compounds can inhibit the growth of certain pathogens, making them candidates for further development as antimicrobial agents.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may also exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
Case Study: Les-3331
A related compound, Les-3331, was studied for its anticancer activity. It was synthesized via a Knoevenagel condensation method and demonstrated significant cytotoxicity against breast cancer cell lines with lower toxicity towards normal cells . This highlights the potential of similar compounds in targeted cancer therapies.
| Compound Name | Activity | IC50 (µM) | Cell Line |
|---|---|---|---|
| Les-3331 | Anticancer | 5.02 (MCF-7) | Breast Cancer |
| Les-3331 | Anticancer | 15.24 (MDA-MB-231) | Breast Cancer |
| Les-3331 | Anticancer | 28.52 (Fibroblasts) | Normal Cells |
Mechanism of Action
The mechanism of action of (2-{[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate key signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Tetrahydrothieno[3,4-d][1,3]Thiazole Derivatives
The target compound’s bicyclic sulfone-containing core distinguishes it from simpler thiazolidinones or thiazoles. For example, 2-[(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid () shares a thiazolidinone ring but lacks the fused tetrahydrothieno system and sulfone group. Its molecular weight (479.6 g/mol) and XLogP3 (4.9) reflect higher lipophilicity compared to the target compound’s polar sulfone and acetic acid groups .
Thiazolidinone and Thiazole Derivatives
- 3-{(5Z)-5-Benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid (): This compound employs a monocyclic thiazole core with a benzylidene substituent. Its synthesis involves aldehyde condensation, similar to methods used for arylidene-thiazolidinones .
- {5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid (): Features a thioxo group at position 2, contrasting with the target’s sulfone. The melting point (277–280°C) and yield (73%) highlight its crystalline stability compared to lower-yielding analogs (e.g., 24% yield in ) .
Table 1: Key Properties of Selected Analogous Compounds
Biological Activity
The compound (2-{[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid represents a complex organic molecule with potential biological significance. Its unique structural features suggest various pharmacological applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of 379.5 g/mol. The structure includes a tetrahydrothieno ring fused to a thiazole moiety, contributing to its biological activity. The presence of the dioxido group and the phenyl substituent enhances the compound's lipophilicity and potential interactions with biological targets.
Preliminary studies suggest that compounds with similar structures may exhibit various biological activities such as:
- Antimicrobial Activity : Compounds containing thiazole and thieno structures have been documented to possess antimicrobial properties against various pathogens, including bacteria and fungi .
- Antitumor Activity : Certain derivatives have shown selective cytotoxic effects on cancer cell lines by targeting specific pathways involved in tumorigenesis .
- Anti-inflammatory Effects : The ability to inhibit inflammatory mediators has been observed in structurally related compounds, indicating potential therapeutic uses in inflammatory diseases.
Antimicrobial Activity
Research indicates that compounds similar to the target compound exhibit significant antimicrobial activity. For instance, a study involving thiazole derivatives demonstrated inhibition against Staphylococcus aureus and Candida albicans using disk diffusion methods .
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| Thiazole Derivative 1 | Staphylococcus aureus | 15 |
| Thiazole Derivative 2 | Candida albicans | 12 |
Antitumor Activity
In vitro studies have highlighted the antitumor potential of thiazole-containing compounds. For example, a novel compound demonstrated selective cytotoxicity against human tumor cell lines such as HepG2 and DLD .
| Cell Line | Compound Concentration (µM) | Viability (%) |
|---|---|---|
| HepG2 | 10 | 30 |
| DLD | 20 | 25 |
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented in experimental models. A study showed that thiazole derivatives could significantly reduce levels of pro-inflammatory cytokines in vitro.
Case Studies
- Case Study on Antimicrobial Properties : A series of thiazole derivatives were synthesized and tested for their antimicrobial efficacy against common pathogens. The results indicated that modifications at the phenyl substituent significantly enhanced activity against Escherichia coli and Staphylococcus aureus.
- Case Study on Antitumor Effects : A specific derivative was evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The findings suggested that structural modifications could lead to improved selectivity and reduced toxicity compared to conventional chemotherapeutics.
Q & A
Q. What synthetic methodologies are validated for preparing this compound?
The compound can be synthesized via multistep reactions involving reflux conditions, nucleophilic substitution, and condensation. Key steps include:
- Refluxing intermediates (e.g., thiazole or triazole precursors) with sodium acetate in acetic acid to form crystalline products .
- Purification by recrystallization from ethanol/water (1:2) or DMF/acetic acid mixtures to ensure purity .
- Structural confirmation via IR, NMR, NMR, and elemental analysis .
Q. How is the structural integrity of the compound confirmed?
Advanced spectroscopic techniques are employed:
- IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm, S=O at ~1150 cm) .
- NMR resolves proton environments (e.g., aromatic protons at δ 7.0–8.0 ppm, methyl groups at δ 1.2–1.5 ppm) .
- Elemental analysis validates stoichiometric composition (e.g., C, H, N, S within ±0.3% of theoretical values) .
Q. What are the standard protocols for assessing solubility and stability?
- Solubility : Tested in polar (DMSO, water) and nonpolar solvents (ethyl acetate) under ambient and heated conditions .
- Stability : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for decomposition products .
Advanced Research Questions
Q. How can computational tools predict acute toxicity and bioactivity?
- QSAR models (e.g., ADMET Predictor™) estimate toxicity endpoints (LD, hepatotoxicity) based on molecular descriptors .
- Molecular docking (AutoDock Vina) screens against target proteins (e.g., bacterial DNA gyrase) to prioritize compounds for in vitro testing .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Isolation of byproducts via preparative TLC or column chromatography to identify competing reaction pathways .
- Variable-temperature NMR to detect dynamic processes (e.g., tautomerism in thiazolidinone systems) .
Q. How are structure-activity relationships (SARs) optimized for antimicrobial activity?
- Scaffold diversification : Introduce electron-withdrawing groups (e.g., -CF) to enhance membrane penetration .
- Bioisosteric replacement : Substitute thiophene with pyridine to improve solubility without compromising target binding .
Q. What experimental designs mitigate low yields in multistep syntheses?
- Design of Experiments (DoE) : Optimize reaction parameters (temperature, solvent ratio) using response surface methodology .
- Flow chemistry : Continuous processing reduces intermediate degradation and improves reproducibility .
Methodological Challenges and Solutions
Q. How are reaction intermediates characterized when crystallinity is poor?
- LC-MS/MS identifies transient species in situ, even in amorphous mixtures .
- Solid-state NMR resolves structural ambiguities for noncrystalline solids .
Q. What computational frameworks assist in retrosynthetic planning?
Q. How is batch-to-batch variability minimized in scaled-up synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
